Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
Description
Contextual Significance within Organic Chemistry
The significance of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate in organic chemistry stems from the reactivity endowed by its specific combination of functional groups. The phenolic hydroxyl group and the adjacent ethyl acetate (B1210297) side chain are strategically positioned for intramolecular cyclization reactions, providing a direct route to heterocyclic structures like benzofurans. Specifically, the corresponding carboxylic acid, obtained via hydrolysis of the ester, can undergo intramolecular cyclization to form 5-bromo-3H-benzofuran-2-one. This lactone is a key structural motif in various natural products and pharmaceutical agents.
Furthermore, the bromine atom on the phenyl ring serves as a crucial functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide array of substituents (alkyl, aryl, alkynyl, etc.) at the 5-position of the phenyl ring, enabling the synthesis of a diverse library of analogs from a single precursor. This strategic utility makes the compound a valuable scaffold in combinatorial chemistry and targeted drug discovery programs.
The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for a range of other functional groups through standard transformations, including conversion to amides, acid chlorides, or other esters. The synthesis of related (2-hydroxyphenyl)acetic acid derivatives is a key step in accessing metabolites of known drugs for research purposes. unl.pt
Table 1: Physicochemical Properties of this compound Note: Data is derived from the isomeric compound Ethyl 2-bromo-2-(4-hydroxyphenyl)acetate, which has the same molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | nih.gov |
| Molecular Weight | 259.10 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 257.98916 Da | nih.gov |
| Topological Polar Surface Area | 46.5 Ų | nih.gov |
Overview of Research Trajectories and Interdisciplinary Relevance
The research applications of this compound and its derivatives extend from fundamental organic synthesis to more applied, interdisciplinary fields such as medicinal chemistry and materials science.
In medicinal chemistry, this compound serves as a key starting material for the synthesis of novel heterocyclic compounds with potential biological activity. The benzofuran (B130515) core, readily accessible from this precursor, is a privileged scaffold found in numerous therapeutic agents. For example, the synthesis of drug metabolites, such as those derived from psychoactive substances like 5-(2-Aminopropyl)benzofuran (5-APB), relies on precursors with the (hydroxyphenyl)acetic acid framework. unl.pt The development of synthetic routes to these metabolites is critical for pharmacological and toxicological studies, as well as for creating analytical standards for forensic and clinical analysis. unl.pt The ability to functionalize the bromine position allows for the fine-tuning of a potential drug candidate's properties.
The synthesis of various 5-bromobenzofuran-based heterocycles has been explored, leading to compounds evaluated for their biological profiles. The reaction of phenolic compounds with ethyl bromoacetate (B1195939) is a common strategy to build precursors for more complex heterocyclic systems like thiadiazoles and triazoles, which are known to possess a wide range of biological activities.
Beyond pharmaceuticals, the structural motifs accessible from this compound are relevant to materials science. The development of novel chromophores for applications in optoelectronics, such as sensitizing dyes, often involves the multicomponent synthesis of complex π-systems. The functional groups present in this intermediate allow for its incorporation into larger conjugated systems, where the heavy bromine atom could influence photophysical properties such as intersystem crossing and phosphorescence.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDRSBPSKXJFNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445462 | |
| Record name | ETHYL 2-(5-BROMO-2-HYDROXYPHENYL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220801-65-0 | |
| Record name | ETHYL 2-(5-BROMO-2-HYDROXYPHENYL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
The most direct and conventional synthesis of this compound involves a two-step process starting from 2-hydroxyphenylacetic acid.
Step 1: Electrophilic Bromination The initial step is the selective bromination of 2-hydroxyphenylacetic acid. In this electrophilic aromatic substitution reaction, the hydroxyl (-OH) and the acetic acid (-CH₂COOH) groups on the phenyl ring direct the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetic acid moiety is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates, directing the bromine atom primarily to the positions ortho and para to it. The para position (C5) is sterically less hindered than the ortho position (C3), leading to the preferential formation of 2-(5-bromo-2-hydroxyphenyl)acetic acid. This reaction is typically carried out using elemental bromine in a suitable solvent.
Step 2: Fischer Esterification The resulting 2-(5-bromo-2-hydroxyphenyl)acetic acid is then converted to its ethyl ester via Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (ethanol) is used, and the water formed as a byproduct is often removed. masterorganicchemistry.com
An alternative, though less common, sequence involves first esterifying 2-hydroxyphenylacetic acid to yield Ethyl 2-(2-hydroxyphenyl)acetate, followed by selective bromination at the 5-position. chemspider.com The principles of electrophilic substitution remain the same.
A related protocol involves the bromination of acetic acid using a catalyst like red phosphorus to form bromoacetic acid, which is then esterified with ethanol. google.com However, this builds the side chain and does not form the target aromatic compound directly.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are a cornerstone of efficient chemical synthesis. nih.gov While widely used for constructing complex heterocyclic systems, their application for the direct synthesis of relatively simple substituted phenylacetates is less common.
However, MCRs have been developed for synthesizing substituted furanones and other complex structures from components like arylglyoxals and Meldrum's acid. researchgate.net A theoretical MCR approach to a structure related to the target compound could involve the condensation of a pre-functionalized phenol (B47542), a glyoxylate (B1226380) derivative, and another reactive species to build the substituted aromatic ring and the acetate (B1210297) side chain simultaneously. For instance, a pseudo-five-component reaction has been reported for synthesizing highly functionalized piperidine (B6355638) derivatives, showcasing the complexity achievable with these methods. nih.gov The development of a specific MCR for this compound remains a specialized area of research.
The bromine atom in this compound makes it an ideal precursor for generating a diverse library of substituted analogues via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships. inventivapharma.com The C(sp²)-Br bond can be functionalized using several standard cross-coupling protocols.
Suzuki-Miyaura Coupling: This reaction couples the bromo-substrate with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base. This would replace the bromine atom with a new aryl or vinyl group, creating biphenyl (B1667301) or styrenyl analogues. inventivapharma.com
Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the bromo-substrate with an alkene, typically yielding a styrenyl derivative where the double bond is introduced at the 5-position.
Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the bromo-substrate with a primary or secondary amine, leading to a variety of 5-amino substituted analogues.
Sonogashira Coupling: This reaction involves the coupling of the bromo-substrate with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to install an alkyne functional group at the 5-position.
These strategies allow for the systematic modification of the 5-position of the phenyl ring, as demonstrated in the table below.
Table 1: Potential Analogues via Palladium-Catalyzed Cross-Coupling
| Coupling Reaction | Coupling Partner | Resulting Analogue Structure (at C5) |
|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | -Phenyl |
| Heck | Styrene | -CH=CH-Phenyl |
| Buchwald-Hartwig | Morpholine | -N(CH₂CH₂)₂O |
Novel Synthetic Methodologies and Process Optimization
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.
Catalysis: The use of solid acid catalysts, such as alumina (B75360) sulfuric acid or metal-exchanged montmorillonite (B579905) clay, for esterification reactions can replace corrosive liquid acids like H₂SO₄. researchgate.net These solid catalysts are often reusable, reduce waste, and simplify workup procedures. researchgate.net
Atom Economy: Multicomponent reactions are inherently green as they maximize the incorporation of starting materials into the final product, leading to high atom economy and reduced waste. nih.gov
Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water or polyethylene (B3416737) glycols (PEGs), can significantly reduce the environmental impact of a synthesis. rasayanjournal.co.in
To accelerate reaction rates and improve efficiency, modern energy sources are increasingly employed in organic synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for rapidly heating chemical reactions. Unlike conventional heating, which relies on slow thermal conduction, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique has been shown to dramatically reduce reaction times and, in many cases, improve product yields for a wide range of reactions, including esterifications and palladium-catalyzed couplings.
Ultrasound-Mediated Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound (typically 20-100 kHz) to induce chemical reactions. nih.gov The primary mechanism is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. rasayanjournal.co.in This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound has been successfully applied to assist in substitution reactions, oxidations, and the synthesis of various heterocyclic compounds, often leading to higher yields in shorter timeframes compared to conventional methods. rasayanjournal.co.innih.gov The application of sonication could potentially improve the efficiency of both the bromination and esterification steps in the synthesis of the title compound.
Chemo- and Regioselective Synthesis of Derivatives
The presence of multiple reactive sites in "this compound"—specifically the phenolic hydroxyl group, the active methylene (B1212753) protons of the acetate moiety, and the aromatic ring with a bromine substituent—necessitates a careful selection of reaction conditions to achieve chemo- and regioselectivity in the synthesis of its derivatives. The interplay between these functional groups governs the outcome of synthetic transformations.
The phenolic hydroxyl group is a primary site for derivatization. Its acidity allows for reactions such as O-alkylation and O-acylation. The regioselectivity of these reactions is generally high for the hydroxyl group under basic conditions, which deprotonates the phenol to form a more nucleophilic phenoxide ion. However, the choice of base and solvent is crucial to prevent competing reactions, such as C-alkylation at the active methylene position.
Intramolecular hydrogen bonding between the phenolic hydroxyl and the ester carbonyl group can influence the reactivity of the phenol. Theoretical and spectroscopic studies on similar 2-halophenols suggest the presence of a weak intramolecular hydrogen bond in 2-bromo- and 2-chlorophenol, which could modulate the acidity and nucleophilicity of the phenolic oxygen. rsc.org
The aromatic ring, activated by the hydroxyl group and deactivated by the bromine atom and the acetate side chain, can undergo electrophilic substitution. The directing effects of the substituents (ortho, para-directing hydroxyl group versus meta-directing ester and bromo group) determine the position of substitution. However, achieving high regioselectivity in such reactions can be challenging.
A significant pathway for derivatization involves intramolecular cyclization, typically leading to the formation of benzofuranone structures. These reactions are often promoted by a base, which facilitates the deprotonation of the phenolic hydroxyl, followed by nucleophilic attack on the ester carbonyl or a related electrophilic center. The regioselectivity of this cyclization is inherently controlled by the molecular structure, leading to a five-membered heterocyclic ring.
The following table summarizes various chemo- and regioselective derivatization reactions that can be applied to "this compound," based on established methodologies for similar phenolic compounds.
| Reaction Type | Reagents and Conditions | Major Product | Selectivity |
| O-Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, Acetone | Ethyl 2-(5-bromo-2-methoxyphenyl)acetate | Chemoselective for O-alkylation over C-alkylation |
| O-Acylation | Acyl chloride (e.g., Acetyl chloride), Pyridine (B92270) | Ethyl 2-acetoxy-5-bromophenylacetate | Chemoselective for O-acylation |
| Intramolecular Cyclization | Strong base (e.g., NaH), THF | 5-Bromo-2(3H)-benzofuranone | Regioselective cyclization |
This table presents plausible reaction outcomes based on general principles of organic synthesis.
Mechanistic Investigations of Key Synthetic Transformations
The key synthetic transformations of "this compound," particularly its intramolecular cyclization to form benzofuranones, have been the subject of mechanistic considerations to understand the reaction pathways and factors controlling selectivity.
The intramolecular cyclization is a prominent reaction, and its mechanism is believed to proceed through a series of well-defined steps. The reaction is typically initiated by a base, which deprotonates the phenolic hydroxyl group to form a phenoxide intermediate. This step is crucial as it significantly enhances the nucleophilicity of the oxygen atom.
Following deprotonation, the newly formed phenoxide attacks the electrophilic carbonyl carbon of the ethyl acetate group in an intramolecular fashion. This nucleophilic acyl substitution leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group and the formation of the five-membered lactone ring characteristic of the benzofuranone structure.
The rate and efficiency of this cyclization are influenced by several factors. The nature of the base is critical; a strong, non-nucleophilic base such as sodium hydride is often preferred to ensure complete deprotonation without competing side reactions. The solvent also plays a significant role, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) being suitable for stabilizing the charged intermediates.
Theoretical studies on analogous intramolecular cyclizations of O-tosyl phytosphingosines have highlighted the importance of stereochemistry and weak interactions in influencing the energy barriers of the cyclization process. mdpi.com While not directly studying "this compound," these investigations provide a framework for understanding how the conformation of the starting material can affect the feasibility of the cyclization.
Furthermore, the substituent on the aromatic ring can impact the reaction. The electron-withdrawing nature of the bromine atom at the 5-position can influence the acidity of the phenolic proton and the electrophilicity of the aromatic ring, although its effect on the intramolecular cyclization is primarily electronic.
The following table outlines the proposed mechanistic steps for the base-catalyzed intramolecular cyclization of "this compound."
| Step | Description | Intermediate/Transition State |
| 1. Deprotonation | A base removes the acidic proton from the phenolic hydroxyl group. | Phenoxide intermediate |
| 2. Nucleophilic Attack | The resulting phenoxide attacks the ester carbonyl carbon intramolecularly. | Tetrahedral transition state |
| 3. Ring Closure | A five-membered ring is formed, leading to a tetrahedral intermediate. | Tetrahedral intermediate |
| 4. Leaving Group Expulsion | The ethoxide group is eliminated to form the final benzofuranone product. | Benzofuranone product and ethoxide |
This table illustrates a plausible mechanism based on established principles of organic reaction mechanisms.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)
High-resolution NMR spectroscopy is a cornerstone for the structural determination of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate, offering precise information on the electronic environment of each proton and carbon atom.
The conformation of this compound is significantly influenced by a potent intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the phenolic hydroxyl group (-OH) and the carbonyl oxygen (C=O) of the acetate (B1210297) moiety. This bonding is a recurring motif in related structures. For instance, in complex molecules incorporating the 5-bromo-2-hydroxyphenyl group, this intramolecular O—H⋯O hydrogen bond is consistently observed, leading to the formation of a stable six-membered ring-like structure, often described as an S(6) ring motif. iucr.org
In the crystal structure of related, more complex acridine (B1665455) derivatives, the dihedral angle between the plane of the bromohydroxyphenyl ring and the substituent group can be significant, often approaching 80-90°. nih.gov This orientation is stabilized by the aforementioned intramolecular hydrogen bond. nih.govnih.gov For this compound, this hydrogen bond would restrict the rotation around the C-C bond connecting the phenyl ring to the acetate group, favoring a planar arrangement of the atoms involved in the S(6) ring.
Predicted ¹H and ¹³C NMR Data
While a dedicated experimental spectrum for this specific molecule is not detailed in the provided literature, a predicted spectrum can be constructed based on the constituent functional groups and data from analogous compounds like mthis compound and ethyl acetate. youtube.comcalpaclab.com
| Assignment | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |
| -CH₂- (ester) | ~3.7-3.9 | Singlet (s) | ~35-40 |
| -O-CH₂-CH₃ | ~4.1-4.3 | Quartet (q) | ~61-63 |
| -O-CH₂-CH₃ | ~1.2-1.4 | Triplet (t) | ~13-15 |
| Aromatic C-H (H3) | ~7.2-7.4 | Doublet (d) | ~132-134 |
| Aromatic C-H (H4) | ~6.8-7.0 | Doublet of Doublets (dd) | ~120-122 |
| Aromatic C-H (H6) | ~6.7-6.9 | Doublet (d) | ~118-120 |
| Aromatic C-OH (C2) | - | - | ~150-153 |
| Aromatic C-Br (C5) | - | - | ~112-115 |
| Aromatic C-CH₂ (C1) | - | - | ~125-128 |
| C=O (ester) | - | - | ~170-173 |
This table is predictive and based on spectroscopic principles and data from analogous compounds.
Specific dynamic NMR (DNMR) studies on this compound are not prominently featured in the surveyed literature. However, such studies would be valuable for quantifying the energetic barriers associated with molecular motions. Key areas of interest for DNMR would include:
Rotational Barrier: Quantifying the energy barrier for rotation around the aryl C1—Cα bond, which would provide a measure of the strength of the intramolecular hydrogen bond.
Ethyl Group Flexibility: In some complex molecular systems, disorder in the terminal ethyl group has been observed in crystal structures, indicating its flexibility. nih.gov DNMR could be used to study the dynamics of this ethyl group in solution.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) are used to identify functional groups and probe the nature of chemical bonds within the molecule.
The vibrational spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups. The positions of these bands can be influenced by the intramolecular hydrogen bonding.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| Phenolic -OH | O-H Stretch | 3200-3500 (Broad) | The broadness and lower frequency are indicative of hydrogen bonding. |
| Ester C=O | C=O Stretch | 1715-1740 | The frequency may be lowered from a typical ester (~1740 cm⁻¹) due to the intramolecular hydrogen bond. researchgate.net |
| Aromatic Ring | C=C Stretch | 1450-1600 | Multiple bands characteristic of the phenyl ring. |
| Ester C-O | C-O Stretch | 1150-1250 | Asymmetric stretching of the C-O-C bond. |
| Alkyl C-H | C-H Stretch | 2850-3000 | Stretching vibrations of the methylene (B1212753) and methyl groups of the ethyl chain. |
| Aryl C-Br | C-Br Stretch | 500-650 | Vibration associated with the carbon-bromine bond on the aromatic ring. |
This table is based on established group frequencies from spectroscopic literature. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of this compound and offers insight into its structure through analysis of its fragmentation patterns upon ionization.
A key diagnostic feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5% and ⁸¹Br ≈ 49.5%). docbrown.info Any fragment containing the bromine atom will also exhibit this characteristic isotopic pattern.
The primary fragmentation pathways under electron ionization would likely involve the cleavage of the ester side chain, which is often the most labile part of the molecule.
Predicted Fragmentation Pattern
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |
| 274 / 276 | [C₁₀H₁₁BrO₃]⁺ | Molecular Ion ([M]⁺) |
| 229 / 231 | [C₈H₈BrO₂]⁺ | Loss of ethoxy radical (•OC₂H₅) |
| 201 / 203 | [C₇H₆BrO]⁺ | Loss of the carboxyl ethyl group (•COOC₂H₅) followed by H rearrangement |
| 173 / 175 | [C₆H₄BrO]⁺ | Cleavage of the acetate side chain |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
| 29 | [C₂H₅]⁺ | Ethyl cation, resulting from C-O bond scission. docbrown.info |
This table is predictive and based on established mass spectrometry fragmentation rules. docbrown.infodocbrown.info
Other Advanced Spectroscopic and Analytical Techniques
In addition to MS and NMR, other techniques are vital for full characterization.
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching, broad | 3200 - 3600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Ester C=O | Stretching | 1730 - 1750 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ester C-O | Stretching | 1100 - 1300 |
| Aryl-Br | Stretching | 500 - 600 |
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, reverse-phase HPLC could be employed to assess its purity, separate it from reaction byproducts, or monitor its formation during synthesis. nih.gov
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.
For this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the hydroxyl (-OH), bromo (-Br), and ethyl acetate [-CH₂(C=O)OCH₂CH₃] groups on the phenyl ring influences the energy of its π-orbitals and thus the wavelengths at which it absorbs light. Typically, aromatic systems exhibit π → π* transitions. The phenolic hydroxyl group and the carbonyl group of the ester can also lead to n → π* transitions.
While specific experimental UV-Vis absorption data for this compound is not detailed in the available literature, a theoretical analysis would anticipate absorption bands in the UV region. The exact position and intensity of these bands (λmax) would be sensitive to the solvent used due to solvatochromic effects, which alter the energy levels of the ground and excited states. For similar phenolic compounds, these transitions are often observed in the 250-320 nm range.
A hypothetical data table for UV-Vis analysis would typically include the following information:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
The molar absorptivity (ε) is a measure of how strongly the compound absorbs light at a given wavelength and is determined by the Beer-Lambert Law.
Thermal Analysis Methods (e.g., TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information about a compound's thermal stability, decomposition temperatures, and the composition of the material.
When this compound is subjected to TGA analysis, a plot of mass versus temperature (a thermogram) is generated. The key features of the thermogram are the temperatures at which mass loss begins (onset temperature of decomposition) and the distinct steps of mass loss, which may correspond to the cleavage of specific functional groups.
Specific TGA data for this compound are not available in the reviewed literature. However, a typical analysis would reveal its decomposition pattern. One might expect an initial decomposition step corresponding to the loss of the ethyl acetate side chain, followed by the breakdown of the brominated phenolic ring at higher temperatures. The analysis also quantifies the amount of residual mass left at the end of the experiment. This information is crucial for understanding the material's behavior at elevated temperatures.
A representative data table for TGA findings would be structured as follows:
| Onset Decomposition Temp. (°C) | Decomposition Steps | Mass Loss (%) per Step | Residual Mass at Tmax (°C) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This analysis is critical for determining the upper temperature limit for the storage and handling of the compound without significant degradation.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies (Density Functional Theory - DFT)
DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic properties of molecules. Methodologies such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for such analyses. researchgate.net
The electronic structure of a molecule is fundamental to its reactivity. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical behavior. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For analogous aromatic compounds, DFT calculations have been used to determine these reactivity descriptors. mdpi.com While specific values for Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate require dedicated computation, a representative set of parameters based on similar substituted aromatic esters is presented in the table below. These values help in understanding the electrophilic and nucleophilic nature of different sites within the molecule.
| Parameter | Description | Representative Value (a.u.) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.235 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.045 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.190 |
| Ionization Potential (I) | -EHOMO | 0.235 |
| Electron Affinity (A) | -ELUMO | 0.045 |
| Global Hardness (η) | (I - A) / 2 | 0.095 |
| Global Softness (S) | 1 / (2η) | 5.263 |
| Electronegativity (χ) | (I + A) / 2 | 0.140 |
| Global Electrophilicity Index (ω) | χ² / (2η) | 0.103 |
| Note: These values are illustrative and based on general findings for similar aromatic esters. Actual values for this compound would require specific DFT calculations. |
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org These calculations help in assigning peaks in experimental spectra and can provide insights into the molecule's conformation. For substituted benzenes, the conformation of substituent groups significantly influences the chemical shifts. rsc.org
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can simulate these frequencies, aiding in the identification of functional groups. For instance, the characteristic carbonyl (C=O) stretching frequency of the ester group and the O-H stretching of the hydroxyl group can be predicted. In studies of related phenylacetates, the carbonyl stretching band has been a focus of both experimental and theoretical IR analysis. unife.it
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the absorption wavelengths in a UV-Vis spectrum. mdpi.com The electronic transitions, often from HOMO to LUMO, are responsible for the absorption of UV-Vis light. For aromatic compounds, these transitions typically fall within the 200-400 nm range.
| Spectroscopic Technique | Predicted Feature | Relevant Structural Moiety |
| 1H NMR | Chemical Shifts (δ) | Protons on the aromatic ring, methylene (B1212753), and ethyl groups. |
| 13C NMR | Chemical Shifts (δ) | Carbons of the aromatic ring, carbonyl, methylene, and ethyl groups. |
| IR | Vibrational Frequencies (cm⁻¹) | C=O stretch (ester), O-H stretch (hydroxyl), C-Br stretch, aromatic C-H and C=C stretches. |
| UV-Vis | Absorption Maxima (λmax) | π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group. |
| Note: Specific predicted values require dedicated calculations for this compound. |
DFT can be used to map out the potential energy surface for a chemical reaction, allowing for the determination of the energies of reactants, products, intermediates, and transition states. This information is crucial for understanding reaction mechanisms and kinetics. For instance, in the synthesis of related esters, theoretical calculations could elucidate the energetics of the esterification process, helping to optimize reaction conditions. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and interactions with the environment.
This compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule in different solvents or within a biological system, such as the active site of an enzyme. nih.gov These simulations reveal the most stable conformers and the dynamics of their interconversion. The conformation of the ethyl acetate (B1210297) side chain relative to the phenyl ring is of particular interest, as it can be influenced by intramolecular hydrogen bonding and steric effects.
The solvent environment can have a significant impact on the conformation and properties of a solute molecule. MD simulations explicitly including solvent molecules can capture these effects. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized. The interactions between the solute and solvent molecules, such as hydrogen bonding between the hydroxyl group of this compound and water, can be analyzed in detail. Studies on similar molecules have shown that solute-solvent interactions play a crucial role in determining conformational preferences. hmdb.ca
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas typically denote regions of neutral or intermediate potential. nih.gov
For this compound, the MEP analysis is expected to reveal specific charge localizations. The most negative potential (red/yellow regions) would likely be concentrated around the oxygen atoms of the carbonyl group in the ethyl acetate moiety and the hydroxyl group attached to the phenyl ring, due to the high electronegativity of oxygen and the presence of lone pairs of electrons. nih.gov These areas represent the primary sites for electrophilic attack.
An illustrative representation of the type of data obtained from an MEP analysis, based on the analogous compound 5-Bromo-2-Hydroxybenzaldehyde, is presented below. nih.gov
| Potential Range (a.u.) | Color | Interpretation for this compound (Expected) |
| Negative (e.g., -0.08) | Red/Yellow | High electron density; likely localized on carbonyl and hydroxyl oxygens. Prone to electrophilic attack. nih.gov |
| Intermediate (e.g., 0) | Green | Neutral potential; typically found over the carbon framework of the phenyl ring. |
| Positive (e.g., +0.08) | Blue | Low electron density; likely localized on the hydroxyl hydrogen and hydrogens of the ethyl group. Prone to nucleophilic attack. nih.gov |
This table is illustrative and based on findings for the analogous compound 5-Bromo-2-Hydroxybenzaldehyde. The potential values are examples and not specific calculated values for this compound.
Natural Bond Orbital (NBO) and HOMO-LUMO Analysis
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net This method allows for the quantification of hyperconjugative interactions and charge delocalization, which are key to molecular stability.
In this compound, significant NBO interactions are expected. These would include the delocalization of lone pair electrons from the oxygen atoms (hydroxyl and ester groups) and the bromine atom into antibonding orbitals of adjacent bonds (e.g., π* orbitals of the phenyl ring or the carbonyl group). These interactions, particularly the n → π* and n → σ* transitions, contribute to the stabilization of the molecule. The energy of these interactions (E2), calculated through second-order perturbation theory, indicates the strength of the delocalization. Higher E2 values signify stronger interactions and greater stabilization.
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO would likely be distributed over the electron-accepting ethyl acetate group.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). nih.gov These parameters provide quantitative measures of the molecule's reactivity.
Below is a table of representative quantum chemical descriptors that would be derived from a HOMO-LUMO analysis.
| Parameter | Formula | Significance | Hypothetical Value (eV) |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -6.5 |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov | 5.0 |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | 6.5 |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 1.5 |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. | 4.0 |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. | 2.5 |
| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. | 0.2 |
The values in this table are hypothetical and for illustrative purposes only, intended to represent the type of data generated in a computational analysis.
Chemical Transformations and Derivative Synthesis
Reactions Involving the Bromine Moiety
The bromine atom on the aromatic ring is a key site for transformations that extend the carbon skeleton, most notably through cross-coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are prominently used to modify the 5-bromo position. For instance, the Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by reacting Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate with various boronic acids. This method is instrumental in synthesizing biphenyl (B1667301) derivatives or introducing other aryl and vinyl groups. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties, which are precursors for many complex structures.
Research has demonstrated the successful use of this scaffold in Heck coupling reactions, where the aryl bromide is coupled with alkenes to form substituted styrenyl derivatives. The Buchwald-Hartwig amination also represents a powerful tool for introducing nitrogen-based functionalities by coupling the aryl bromide with a wide range of amines, leading to the synthesis of N-aryl compounds.
| Reaction Type | Reagents/Catalyst | Product Type | Significance |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biphenyl or Styrenyl Derivatives | C-C bond formation, synthesis of complex aryl structures. |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base (e.g., Et₃N) | Aryl-Alkynyl Derivatives | Introduction of alkynyl groups for further elaboration. |
| Heck Coupling | Alkene, Pd Catalyst, Base | Substituted Styrenyl Derivatives | Formation of C-C bonds with alkenes. |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand (e.g., BINAP), Base | N-Aryl Amines | C-N bond formation, introduction of nitrogen functionalities. |
Nucleophilic Aromatic Substitution: While less common for aryl bromides compared to activated systems, nucleophilic aromatic substitution (SNAr) can be achieved under specific conditions, such as high temperatures or the presence of strong electron-withdrawing groups elsewhere on the ring. However, transition-metal-catalyzed reactions are generally preferred for their higher efficiency and broader substrate scope.
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group is readily functionalized through etherification and esterification reactions, providing a route to a variety of derivatives with modified properties.
Etherification: The Williamson ether synthesis is a classic and effective method for converting the hydroxyl group into an ether. By treating this compound with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) yields the desired ether. This reaction is fundamental for protecting the hydroxyl group or for introducing specific alkyl or aryl side chains that may be crucial for the biological activity of the final molecule.
Esterification: The phenolic hydroxyl can be acylated to form a new ester functionality. This is typically achieved by reacting the starting material with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This transformation is often used as a protecting group strategy or to synthesize compounds with dual ester functionalities, which can be selectively hydrolyzed under different conditions.
| Reaction Type | Reagents | Product | Purpose |
| Williamson Ether Synthesis | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) | Ethyl 2-(5-bromo-2-(alkoxy)phenyl)acetate | Protection of the hydroxyl group; introduction of alkyl/aryl side chains. |
| Acylation/Esterification | Acyl Chloride (RCOCl) or Acid Anhydride, Base (e.g., Pyridine) | Ethyl 2-(2-(acetyloxy)-5-bromophenyl)acetate | Protection of the hydroxyl group; synthesis of dual-ester compounds. |
Reactions Involving the Ester Functionality
The ethyl ester group is susceptible to various nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups.
Hydrolysis: Base-mediated hydrolysis, typically using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, readily converts the ethyl ester to the corresponding carboxylic acid: (5-bromo-2-hydroxyphenyl)acetic acid. This transformation is a common step in the synthesis of many pharmaceutical agents, as the carboxylic acid moiety is often a key pharmacophore.
Transesterification: In the presence of an acid or base catalyst, reacting this compound with a different alcohol (e.g., methanol, isopropanol) leads to the exchange of the ethoxy group, a process known as transesterification. This allows for the synthesis of a series of esters with varying alkyl chains, which can be used to fine-tune properties like solubility or metabolic stability.
Amidation: The direct reaction of the ester with ammonia (B1221849) or primary/secondary amines can form the corresponding amide, 2-(5-bromo-2-hydroxyphenyl)acetamide. This reaction often requires elevated temperatures or can be facilitated by aminolysis catalysts. The resulting amides are important structural motifs in many biologically active molecules.
| Reaction Type | Reagents | Product | Primary Application |
| Hydrolysis | Base (e.g., NaOH, KOH) followed by Acid (e.g., HCl) | (5-bromo-2-hydroxyphenyl)acetic acid | Synthesis of carboxylic acid derivatives. |
| Transesterification | Different Alcohol (R'-OH), Acid/Base Catalyst | Alkyl 2-(5-bromo-2-hydroxyphenyl)acetate | Modification of ester group to alter physicochemical properties. |
| Amidation | Amine (R'R''NH), Heat | 2-(5-bromo-2-hydroxyphenyl)-N-substituted acetamide | Synthesis of amide-containing target molecules. |
Cyclization and Annulation Reactions Incorporating this compound Analogues
The strategic placement of functional groups in this compound and its derivatives makes it an excellent precursor for intramolecular cyclization reactions to form heterocyclic systems, most notably benzofurans.
One common strategy involves the etherification of the hydroxyl group with a moiety containing a terminal alkyne, such as propargyl bromide, to form an intermediate like ethyl 2-(5-bromo-2-(prop-2-yn-1-yloxy)phenyl)acetate. This intermediate can then undergo intramolecular cyclization. For example, a Sonogashira coupling at the bromine position followed by a base-catalyzed cyclization can lead to the formation of complex fused ring systems.
Alternatively, the ester side chain itself can participate in cyclization. After hydrolysis to the carboxylic acid, intramolecular Friedel-Crafts acylation can be attempted, although this is often challenging. A more common route involves modifying the side chain. For example, after conversion to the corresponding aldehyde, an intramolecular aldol-type reaction can be envisioned. These cyclization strategies are pivotal in constructing the core of various natural products and pharmaceutical compounds.
Synthesis of Complex Molecular Architectures Featuring the Core Structure
The true utility of this compound is demonstrated in its application as a starting material for multi-step total synthesis. Its structure is embedded within several complex and biologically active molecules.
For example, it has been used as a key building block in the synthesis of compounds targeting the G-protein coupled receptor GPR55, which is implicated in pain and inflammation. In these syntheses, the bromine atom serves as a handle for palladium-catalyzed cross-coupling to introduce complex side chains, while the hydroxyl and ester groups are either maintained or modified to achieve the desired final structure.
Furthermore, derivatives of this molecule are precursors for the synthesis of certain classes of kinase inhibitors. The phenylacetic acid core is a common scaffold, and the bromine atom allows for the late-stage introduction of diversity-oriented functionalities through cross-coupling, enabling the rapid generation of compound libraries for drug discovery. The synthesis of these complex architectures often involves a carefully orchestrated sequence of reactions, utilizing the selective reactivity of each of the three functional groups present in the parent molecule.
Investigation of Biological Activities: in Vitro and Mechanistic Studies
Structure-Activity Relationship (SAR) Studies of Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. For derivatives of this compound, several structural features are key determinants of their function.
The presence and position of the bromine atom on the phenyl ring are significant. Bromination of aromatic compounds often increases their lipophilicity, which can enhance their ability to cross biological membranes and interact with molecular targets. mdpi.com For instance, in a series of aporphine (B1220529) alkaloids, bromo-substituted derivatives showed notable antiarrhythmic activity, a change attributed to increased lipophilicity. mdpi.com Similarly, studies on N-phenylacetamide derivatives revealed that halogen substitution significantly influenced their antibacterial potency, with a 4-fluoro-substituted benzene (B151609) ring being most effective, followed by chloro- and bromo-substitutions. mdpi.com In another example, the 4-bromobenzyloxy substituent on chromone (B188151) derivatives was found to be important for the inhibition of the breast cancer resistance protein ABCG2. nih.gov
Furthermore, the hydroxyl group (-OH) at the ortho position to the acetate (B1210297) side chain is vital. This group can participate in hydrogen bonding with target proteins and is a key feature for the antioxidant activity of phenolic compounds. The interplay between the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the aromatic ring creates a specific electronic profile that dictates the molecule's reactivity and interaction with biological systems. For 4-chromanone (B43037) derivatives, it was found that hydrophobic substituents at the 2-position and small, polar groups at the 4-position were important for antituberculosis activity. acs.org
In Vitro Enzyme Inhibition and Activation Studies
The ability of a compound to inhibit or activate enzymes is a common mechanism of action for many drugs. Derivatives of brominated hydroxyphenyl compounds have shown significant interactions with various enzymes.
A notable example is the inhibition of dopamine (B1211576) β-hydroxylase by 2-bromo-3-(p-hydroxyphenyl)-1-propene, which acts as a mechanism-based inhibitor. nih.gov This compound requires a catalytically competent enzyme to cause inactivation, highlighting a specific interaction with the enzyme's active site. nih.gov Phenolic compounds are known to modulate a wide array of enzymes. For instance, pyrrolidinedione derivatives have been identified as novel inhibitors of MurA, a bacterial enzyme essential for cell wall synthesis, making them potential antibiotic candidates. nih.gov
The cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are other important targets. Many inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.gov The kinetic analysis of enzyme inhibition is often performed to determine key parameters like the Michaelis–Menten constant (K_M) and the 50% inhibitory concentration (IC50), as demonstrated in studies with carboxylesterase and bis(p-nitrophenyl) phosphate. rsc.org
The biotransformation of phenolic compounds is often driven by enzymes like esterases, which can hydrolyze ester linkages, and reductases, which can modify functional groups, altering the compound's bioactivity. mdpi.com
Table 1: In Vitro Enzyme Inhibition by Related Phenylacetate (B1230308) Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Type/Value | Source(s) |
| 2-bromo-3-(p-hydroxyphenyl)-1-propene | Dopamine β-hydroxylase | Mechanism-based inhibitor, K_D = 4.5 µM | nih.gov |
| Pyrrolidinedione derivative (Compound 46) | MurA | IC50 = 4.5 µM | nih.gov |
| Bis(p-nitrophenyl) phosphate | Carboxylesterase | IC50 = 0.79 µmol L⁻¹ | rsc.org |
| Galantamine | Acetylcholinesterase (AChE) | Reversible competitive inhibitor | nih.gov |
Receptor Binding and Ligand-Target Interaction Analysis
For example, a series of N-substituted ethyl 3-arylnipecotates were found to bind selectively to the opiate "mu" receptor, with affinities that correlated with their in vivo analgesic activity. nih.gov This suggests that phenylacetate-like structures can fit into specific receptor binding pockets. Phenethylamine, a structural backbone of many bioactive compounds, is a potent agonist of the trace amine-associated receptor 1 (TAAR1), a receptor involved in regulating monoamine neurotransmission. wikipedia.org
The analysis of receptor binding is often conducted using competitive binding assays. These assays, which can utilize techniques like fluorescence polarization, measure the ability of a test compound to displace a known fluorescent ligand from a receptor. nih.gov This method allows for the determination of binding affinity (K_i) and can reveal the nature of the binding, such as whether it is cooperative. nih.gov Computational docking studies are also employed to predict and analyze the interactions between a ligand and its receptor, identifying key hydrogen bonds and other stabilizing forces. mdpi.com
Antioxidant Activity Mechanisms (In Vitro Assays)
Phenolic compounds, including bromophenols, are well-known for their antioxidant properties. rsc.org Their primary mechanism of action is the scavenging of free radicals, which they can accomplish through processes like hydrogen atom transfer (HAT) or single electron transfer (SET). acs.org Theoretical studies using density functional theory (DFT) have shown that for bromophenols, the HAT mechanism is often favored in lipid environments, while the deprotonated forms of these molecules are key radical scavengers in aqueous media. acs.orgacs.org
The antioxidant capacity of these compounds is significantly influenced by their structure. The presence of a catechol (1,2-dihydroxybenzene) group can enhance scavenging capacity. rsc.orgacs.org Bromine atom substitution can also influence activity by affecting the O-H bond dissociation energy and the stability of the resulting radical. acs.orgacs.org Some bromophenols also exhibit secondary antioxidant activity by chelating metal ions like Cu(II), which prevents them from participating in the generation of free radicals. rsc.orgrsc.org
Common in vitro assays used to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (ferric reducing antioxidant power) assay. e3s-conferences.orgcropj.comnih.gov The DPPH and ABTS assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable radical, while the FRAP assay measures the ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). e3s-conferences.orgcropj.com
Table 2: Antioxidant Activity of Related Compounds/Extracts in In Vitro Assays
| Compound/Extract | Assay | Result (IC50 or equivalent) | Source(s) |
| Macaranga hypoleuca ethyl acetate fraction | DPPH | IC50 = 14.31 µg/mL | e3s-conferences.org |
| Macaranga hypoleuca ethyl acetate fraction | ABTS | IC50 = 2.10 µg/mL | e3s-conferences.org |
| Garcinia fruticosa ethyl acetate fraction (Fraction 11) | DPPH | IC50 = 6.58 µg/mL | researchgate.net |
| Garcinia fruticosa ethyl acetate fraction (Fraction 10) | FRAP | 1015.34 µmol Fe²⁺/g | researchgate.net |
| Nitrogen-containing bromophenol (from Rhodomela confervoides) | DPPH | IC50 = 5.2 µM | rsc.org |
Antimicrobial Activity Investigations (In Vitro Studies against Specific Microorganisms)
Substituted phenolic compounds and their derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic microorganisms. finechem-mirea.ru The structural modifications, such as halogenation, can significantly enhance this activity.
A compelling example is the activity of ethyl 3,5-dibromoorsellinate, which showed potent antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its minimum inhibitory concentration (MIC) was significantly lower than that of the non-brominated parent compound, highlighting the positive contribution of bromine atoms to its antimicrobial efficacy. nih.gov This enhancement is a recurring theme, as seen in studies of substituted phenylthioureas, where brominated derivatives showed significant activity against bacteria like Salmonella typhimurium and E. coli. jocpr.com
The mechanism of antimicrobial action can vary. For some phenolic compounds, activity is linked to their ability to disrupt bacterial cell membranes. finechem-mirea.ru For others, it may involve the inhibition of key bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. mdpi.comfrontiersin.org The length of alkyl chains and other substitution patterns on the phenolic ring are also critical factors that determine the potency and spectrum of antimicrobial action. acs.orgfrontiersin.org
Table 3: In Vitro Antimicrobial Activity of Related Phenolic Derivatives
| Compound/Derivative | Microorganism | Activity (MIC) | Source(s) |
| Ethyl 3,5-dibromoorsellinate | Staphylococcus aureus (MRSA) | 4 µg/mL | nih.gov |
| 4-Bromophenylthiourea | Salmonella typhimurium | Zone of inhibition observed | jocpr.com |
| 4-Bromophenylthiourea | E. coli | Zone of inhibition observed | jocpr.com |
| Olympicin A derivative (with n-hexyloxy group) | Enterococcus faecalis | 0.78–3.13 µg/mL | acs.org |
| Olympicin A derivative (with n-hexyloxy group) | Staphylococcus aureus | 0.78–3.13 µg/mL | acs.org |
Modulation of Cellular Pathways (In Vitro Cellular Assays)
Phenolic compounds can exert their biological effects by modulating key intracellular signaling pathways that control inflammation, cell proliferation, and survival. nih.govresearchgate.netresearchgate.net A structurally similar compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9) in human fibrosarcoma cells. nih.gov This inhibition was achieved by regulating the NF-κB (nuclear factor-kappa B) and MAPKs (mitogen-activated protein kinases) signaling pathways. nih.gov Specifically, the compound suppressed the phosphorylation of p38 kinase, JNK, and the p65 subunit of NF-κB. nih.gov
The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy. nih.gov Studies on ethyl acetate fractions of plant extracts, which are rich in phenolic compounds, have demonstrated potent anti-inflammatory effects mediated through the suppression of the NF-κB pathway. mdpi.comresearchgate.net This often involves preventing the degradation of IκBα, an inhibitory protein, which in turn blocks the translocation of the active NF-κB p65 subunit to the nucleus. mdpi.comresearchgate.net
In addition to NF-κB and MAPKs, polyphenols are known to modulate other critical pathways, including the PI3K/Akt pathway, which is involved in cell survival, and the Nrf2 pathway, which regulates the expression of antioxidant enzymes. nih.gov The ability of these compounds to interact with multiple signaling cascades underscores their potential to influence complex cellular processes and treat a variety of diseases. nih.govnih.gov
Applications in Advanced Materials and Chemical Technologies
Utilization in Functional Materials Development
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate serves as a foundational building block in the synthesis of more complex molecules with specific functional properties. The reactivity of its hydroxyl and bromo-substituted phenyl ring allows for its incorporation into larger macromolecular structures.
The ability of this compound to participate in such multi-component reactions highlights its utility in creating structurally diverse and complex molecules. These molecules, in turn, can be investigated for their potential in areas such as organic electronics or as components of novel polymeric materials where precise molecular architecture is key to function.
Role in Catalysis and Ligand Design
While direct catalytic applications of this compound are not extensively documented, its structure is highly amenable to the synthesis of ligands for metal complexes with significant catalytic activity. The phenolic hydroxyl group and the adjacent ester can be readily modified to create bidentate or polydentate ligands, which are crucial for the stabilization of metal centers in catalysts.
A common strategy involves the conversion of the ester group or the modification of the phenolic ring to introduce additional coordinating atoms, such as nitrogen. For example, the core structure can be used to synthesize Schiff base ligands. These ligands, characterized by an imine (-C=N-) group, are formed by the condensation of an amine with a carbonyl compound. Derivatives of this compound can be transformed into aldehydes or ketones, which then react with amines to form Schiff bases. These resulting ligands, featuring the 5-bromo-2-hydroxyphenyl moiety, can then be complexed with various transition metals like Cu(II), Co(II), Ni(II), and Fe(II). researchgate.net
Metal complexes derived from Schiff bases are known to be effective catalysts in a range of organic transformations. mdpi.commdpi.com For example, they have been successfully employed in cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals and fine chemicals. researchgate.net The electronic properties of the ligand, influenced by substituents like the bromine atom on the phenyl ring, can modulate the catalytic activity and selectivity of the metal center.
Table 1: Potential Catalytic Applications of Metal Complexes Derived from this compound Analogs
| Catalyst Type | Metal Center | Ligand Type | Potential Catalytic Reactions |
|---|---|---|---|
| Schiff Base Complex | Cu(II), Ni(II) | Bidentate (N,O) | C-N Cross-Coupling, Oxidation |
| Schiff Base Complex | Co(II), Fe(II) | Bidentate (N,O) | Reduction, Oxidation |
| Hydrazone Complex | Ni(II) | Tetradentate (N,N,O,O) | C-N Cross-Coupling |
The versatility of the this compound scaffold allows for the design of a wide array of ligands with tailored steric and electronic properties, making it a valuable precursor in the development of new catalysts.
Applications as Chemical Probes and Biosensors
The development of chemical probes and biosensors often relies on molecules that exhibit changes in their photophysical properties, such as fluorescence, upon interaction with a specific analyte. While there is no direct literature on the use of this compound as a chemical probe, its structural motifs are present in compounds designed for such applications.
The 2-hydroxyphenyl group is a common component of fluorescent dyes. The bromine substituent can also influence the photophysical properties of a molecule through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. By modifying the ester group to include a recognition moiety for a specific analyte (e.g., a metal ion, an anion, or a biomolecule), it is conceivable to design a sensor based on this scaffold.
For instance, the synthesis of derivatives where the ester is converted into an amide linked to a receptor unit could lead to "turn-on" or "turn-off" fluorescent sensors. The binding of the analyte to the receptor would induce a conformational change or an electronic perturbation in the molecule, resulting in a detectable change in its fluorescence emission. The principles of designing such sensors are well-established, and the this compound framework provides a versatile starting point for the synthesis of novel probes.
Precursor in Agrochemical Research
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, a class of molecules with broad applications in the agrochemical industry as herbicides, insecticides, and fungicides. researchgate.net The reactivity of the functional groups in this compound allows for the construction of different heterocyclic rings.
One important class of agrochemicals is based on the thiazole (B1198619) ring system. Thiazole-containing compounds are known for their biological activities and are used in various crop protection products. researchgate.networktribe.com The synthesis of substituted thiazoles can be achieved through various synthetic routes, and building blocks like this compound can be modified to participate in these ring-forming reactions.
Another significant class of agrochemicals is pyrimidine (B1678525) derivatives. nih.gov These compounds are known to exhibit a wide range of biological activities. This compound can be envisioned as a starting material for the synthesis of functionalized pyrimidines. The ester group can be converted to other functionalities that can participate in condensation reactions with amidines or related compounds to form the pyrimidine ring. The bromo and hydroxyl substituents on the phenyl ring can be retained or further modified to fine-tune the biological activity of the final product.
The use of this compound as a precursor allows for the introduction of a substituted phenyl ring into the final agrochemical, which can be crucial for its efficacy and mode of action.
Future Research Directions and Emerging Paradigms
Exploration of Asymmetric Synthesis and Enantioselective Transformations
The presence of a prochiral center in Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate invites the exploration of asymmetric synthesis to produce enantiomerically pure forms of the compound and its derivatives. The development of stereoselective catalytic methods is a cornerstone of modern organic chemistry, enabling the synthesis of chiral molecules with high precision.
Future research could focus on adapting existing catalytic systems for the enantioselective synthesis of functionalized phenylacetates. nih.gov This might involve the use of chiral catalysts based on transition metals like iridium, rhodium, or copper, which have shown efficacy in various C-H functionalization and insertion reactions. rsc.org For instance, iridium(III)-bis(oxazolinyl)phenyl catalysts have demonstrated success in the asymmetric insertion of donor/acceptor carbenoids into activated C-H bonds, achieving excellent yields and high enantioselectivities (83–99% ee). rsc.org A one-pot photo-enzymatic cascade process, which combines a light-driven cross-coupling reaction with biocatalytic carbene transfer, represents another promising avenue, offering high stereoselectivity (up to 99% ee) in a sustainable manner. rsc.org
The table below outlines potential catalytic systems that could be investigated for the asymmetric synthesis of chiral derivatives of this compound.
| Catalyst System | Type of Transformation | Potential Substrate | Expected Outcome |
| Chiral Copper(II) Lewis Acid | Mukaiyama-Michael Addition | α,β-unsaturated carbonyl compounds | Highly functionalized chiral diazoacetoacetates nih.gov |
| Iridium(III)-bis(oxazolinyl)phenyl | Carbene Insertion into C-H bonds | Diazo compounds | Enantiomerically enriched functionalized esters rsc.org |
| Dual Ni/Photocatalyst + Engineered Transferase | Photo-enzymatic Cascade | Aryl bromides and cyclic amines | Chiral α-functionalized N-heterocycles rsc.org |
These enantioselective transformations would not only yield the chiral forms of the parent molecule but also open pathways to a diverse range of complex chiral structures built upon this foundational scaffold.
Development of Novel Biosensors and Diagnostic Tools
Whole-cell biosensors, which utilize genetically engineered microorganisms to detect specific chemicals, are a rapidly advancing field. nih.gov A potential research direction involves engineering a bacterial strain where a regulatory protein is responsive to this compound or its metabolites. Binding of the analyte would trigger a measurable signal, such as the expression of a fluorescent protein. nih.gov This approach has been successfully used to create biosensors for compounds like ethylene (B1197577) oxide. nih.gov
Furthermore, phenylacetate (B1230308) derivatives are implicated in various metabolic pathways. For example, urinary phenylacetate has been investigated as a potential biomarker for diagnosing major depressive disorders, reflecting the metabolism of 2-phenylethylamine. nih.gov Future studies could explore whether this compound or its metabolites correlate with specific physiological or pathological states, making it a candidate for a new diagnostic test. The development of a sensitive analytical method, such as UPLC-MS/MS, would be crucial for quantifying the compound and its metabolic products in biological samples. researchgate.net
Advanced Drug Discovery Lead Optimization
Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile (ADMET). danaher.combiobide.com The structure of this compound contains features common to many pharmacologically active molecules, making it an interesting starting point for lead optimization campaigns.
Phenylacetates as a class encompass a variety of drugs, including NSAIDs and anticholinergics. drugbank.com Additionally, brominated phenols, often found in marine natural products, are known to exhibit a range of biological activities, including potent antibacterial effects against drug-resistant bacteria like MRSA. researchgate.netmdpi.com
A hypothetical lead optimization program starting from this compound could explore systematic structural modifications to improve a desired biological activity. This iterative process involves designing, synthesizing, and testing new analogues. upmbiomedicals.comhilarispublisher.com
The following table illustrates a potential strategy for optimizing this lead compound.
| Parent Compound | Modification Strategy | Target Property Improvement | Example Analogue |
| This compound | Vary halogen substituent (Cl, F, I) | Potency, Lipophilicity | Ethyl 2-(5-chloro-2-hydroxyphenyl)acetate |
| This compound | Modify ester group (e.g., methyl, propyl, amide) | Solubility, Metabolic Stability | N-propyl 2-(5-bromo-2-hydroxyphenyl)acetamide |
| This compound | Add substituents to the phenyl ring | Target Specificity, Binding Affinity | Ethyl 2-(5-bromo-4-fluoro-2-hydroxyphenyl)acetate |
| This compound | Bioisosteric replacement of the phenol (B47542) | Pharmacokinetics, Oral Bioavailability | Ethyl 2-(5-bromo-2-aminophenyl)acetate |
Such optimization efforts, guided by structure-activity relationship (SAR) studies and computational modeling, could transform this basic scaffold into a viable drug candidate. nih.gov
Sustainable Synthesis and Bio-based Applications
The principles of green chemistry and the transition to a bio-based economy are driving innovation in chemical synthesis. kit.edu Future research on this compound should include the development of sustainable and bio-based production routes.
Conventional synthesis might rely on petroleum-derived starting materials and harsh reaction conditions. nih.govorganic-chemistry.org A greener approach could start with bio-based phenols derived from lignin, a major component of biomass. kit.edu The esterification step could be performed using enzymatic catalysis, such as with Candida antarctica Lipase B (CALB), which operates under mild conditions and reduces waste. researchgate.netresearchgate.net
| Synthesis Parameter | Conventional Route | Proposed Sustainable Route |
| Starting Material | Petroleum-based phenol | Lignin-derived phenol |
| Bromination | Elemental bromine, harsh solvents | Regioselective enzymatic or milder chemical bromination chemistryviews.org |
| Esterification | Acid-catalyzed reaction with ethanol (B145695) at high temperatures | Lipase-catalyzed esterification at mild temperatures researchgate.net |
| Solvent | Toluene, Dichloromethane | Bio-based solvents (e.g., 2-MeTHF), or solvent-free conditions |
Beyond its synthesis, this compound could serve as a monomer for creating novel bio-based polymers. Aromatic esters are valuable components in polyesters, imparting rigidity and thermal stability. mdpi.com By polymerizing this functionalized monomer, potentially with other bio-derived diols or diacids, new materials with unique properties, such as flame retardancy or specific thermal characteristics, could be developed. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-(5-bromo-2-hydroxyphenyl)-3,4-dihydroquinoxaline with ethyl chloroacetate in the presence of triethylamine yields the ester derivative with ~68% efficiency . Key optimization parameters include:
- Temperature : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction kinetics.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Catalyst : Triethylamine acts as a base to deprotonate hydroxyl groups, facilitating nucleophilic attack.
Reaction progress should be monitored via thin-layer chromatography (TLC) to assess completion .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~170 ppm) and aromatic bromine substitution patterns.
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (phenolic -OH) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (expected m/z ~297.0 for C₁₀H₁₀BrO₃).
- X-Ray Diffraction : Single-crystal analysis resolves spatial arrangements, with SHELX software refining anisotropic displacement parameters .
Advanced Research Questions
Q. How can SHELXL be utilized to refine the crystal structure of this compound derivatives?
- Methodological Answer :
- Data Input : Load reflection data (HKL format) and define space groups (e.g., P21/c for monoclinic systems) .
- Refinement Steps :
Isotropic Refinement : Initial isotropic thermal parameters for all atoms.
Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms.
Hydrogen Placement : Use HFIX commands to position hydrogen atoms geometrically.
- Validation : Check R-factors (R₁ < 0.05) and residual electron density (<0.5 eÅ⁻³). SHELXL’s TWIN and BASF commands address twinning in high-symmetry crystals .
Q. What strategies resolve contradictions in spectroscopic data for brominated phenyl acetate derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., Ethyl 2-(3-amino-2-bromophenoxy)acetate ).
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra to reconcile experimental discrepancies.
- Crystallographic Confirmation : Single-crystal X-ray structures provide unambiguous proof of regiochemistry and substituent orientation .
Q. How do electronic effects of bromine and hydroxyl substituents influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Bromine Effects : The electron-withdrawing -Br group activates the aromatic ring for electrophilic substitution at the para position.
- Hydroxyl Effects : Intramolecular hydrogen bonding between -OH and ester carbonyl stabilizes the enolate intermediate, enhancing nucleophilic acyl substitution.
Reactivity can be probed via kinetic studies under varying pH and solvent polarity .
Bioactivity and Application-Oriented Questions
Q. What experimental designs are recommended to evaluate the antiproliferative activity of this compound derivatives?
- Methodological Answer :
- Cell Lines : Use MCF-7 (breast cancer) and HEK-293 (normal) cells for comparative IC₅₀ assays.
- Dose-Response : Test concentrations from 1–100 µM over 48–72 hours, with cisplatin as a positive control.
- Mechanistic Studies :
- Flow cytometry to assess apoptosis (Annexin V/PI staining).
- Western blotting for caspase-3/9 activation.
Structural analogs (e.g., quinoxaline hybrids ) provide activity benchmarks.
Q. How can structure-activity relationships (SARs) be established for brominated phenyl acetate derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace -Br with -Cl or -OCH₃) and assess bioactivity changes.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with IC₅₀ values.
- Crystallographic Data : Correlate bond lengths/angles (e.g., C-Br distance ) with inhibitory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
